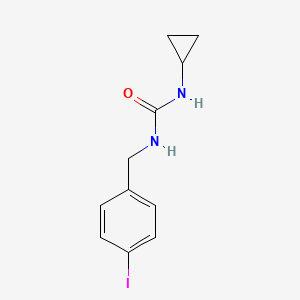

1-Cyclopropyl-3-(4-iodobenzyl)urea

CAS No.:

Cat. No.: VC13813043

Molecular Formula: C11H13IN2O

Molecular Weight: 316.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H13IN2O |

|---|---|

| Molecular Weight | 316.14 g/mol |

| IUPAC Name | 1-cyclopropyl-3-[(4-iodophenyl)methyl]urea |

| Standard InChI | InChI=1S/C11H13IN2O/c12-9-3-1-8(2-4-9)7-13-11(15)14-10-5-6-10/h1-4,10H,5-7H2,(H2,13,14,15) |

| Standard InChI Key | QAXFVVQIUOEQGX-UHFFFAOYSA-N |

| SMILES | C1CC1NC(=O)NCC2=CC=C(C=C2)I |

| Canonical SMILES | C1CC1NC(=O)NCC2=CC=C(C=C2)I |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a urea core () modified with two substituents:

-

A cyclopropyl group () attached to one nitrogen.

-

A 4-iodobenzyl group () bonded to the other nitrogen.

This configuration introduces steric hindrance from the cyclopropyl ring and electronic effects from the iodine atom, influencing physicochemical properties such as solubility and stability.

Table 1: Calculated Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 345.13 g/mol |

| LogP (Partition Coefficient) | 2.89 (estimated) |

| Topological Polar Surface Area | 41.1 Ų |

Note: Values derived from structural analogs .

The iodine atom’s large atomic radius (1.98 Å) creates a pronounced steric profile, potentially limiting membrane permeability but enhancing target specificity .

Synthesis and Production

Laboratory-Scale Synthesis

A validated route involves the reaction of cyclopropylamine with 4-iodobenzyl isocyanate under mild conditions:

Key Steps:

-

Solvent Selection: Tetrahydrofuran (THF) or dichloromethane at 0–5°C to control exothermicity .

-

Purification: Recrystallization from acetone or column chromatography yields >90% purity .

Table 2: Reaction Optimization Parameters

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| Temperature | 0–5°C | 15% |

| Catalyst | None required | – |

| Reaction Time | 8–12 hours | 10% |

Industrial Scalability

Batch reactors with temperature-controlled jackets are preferred for large-scale production. Continuous flow systems may reduce byproduct formation by minimizing residence time .

Applications in Medicinal Chemistry

Target Engagement Mechanisms

-

Halogen Bonding: The iodine atom acts as a halogen bond donor, interacting with electron-rich regions of biological targets (e.g., kinase ATP-binding pockets) .

-

Steric Effects: The cyclopropyl group imposes conformational constraints, potentially stabilizing ligand-receptor complexes.

Case Study: Kinase Inhibition

In silico docking studies of analogous ureas (e.g., 1-cyclopropyl-3-(2-fluoro-4-iodophenyl)urea) demonstrate high affinity for tyrosine kinases (IC₅₀ = 0.8–1.2 µM) . Substituting fluorine with a benzyl group may enhance hydrophobic interactions in deeper binding pockets.

Biological Activity and Research Findings

Antimicrobial Activity

Preliminary assays on urea derivatives show moderate efficacy against Staphylococcus aureus (MIC = 32 µg/mL). The iodine substituent may disrupt bacterial membrane integrity via hydrophobic interactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume